tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
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Description
“tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C14H23N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The InChI key for this compound is JKKYDWQMAMPLOV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid and has a molecular weight of 281.35 .Scientific Research Applications
Applications in Synthetic Organic Chemistry
One study illustrates the utility of silylmethyl-substituted aziridine and the corresponding azetidine in generating imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. The tert-butyldiphenylsilylmethyl function plays a crucial role in controlling the regioselectivity of aziridine and azetidine cleavage, as well as the stereochemistry of the resulting products, indicating the potential of such compounds in complex organic synthesis and drug discovery processes (Yadav & Sriramurthy, 2005).
Exploring Antitumor Activity
Another research focus is on the antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Starting from tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate and related compounds, researchers have sought to improve the lipophilicity of molecules for better cell wall barrier penetration. In vitro assessments on a panel of cell lines revealed some compounds exhibiting significant antitumor potential, highlighting their relevance in the development of new cancer therapies (Maftei et al., 2016).
Advances in Radiopharmaceuticals
The compound has also found applications in radiopharmaceutical chemistry. For instance, its derivatives have been used in the synthesis of novel ligands for nicotinic receptors, showcasing the compound's versatility in contributing to the development of diagnostic and therapeutic agents in neurology and oncology (Karimi & Långström, 2002).
Contribution to Peptide Synthesis
Furthermore, the synthesis of dipeptide 4-nitroanilides incorporating non-proteinogenic amino acids, including derivatives of this compound, has been demonstrated. These compounds serve as building blocks in peptide synthesis, potentially aiding in the development of novel peptides with therapeutic applications (Schutkowski, Mrestani‐Klaus, & Neubert, 2009).
Structural and Material Science Investigations
The compound's derivatives have also been synthesized and analyzed for their structural characteristics through X-ray diffraction studies, providing insights into their molecular architectures. Such research underpins the development of new materials with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
tert-butyl 3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-9(2)12-15-11(20-16-12)6-10-7-17(8-10)13(18)19-14(3,4)5/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKYDWQMAMPLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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